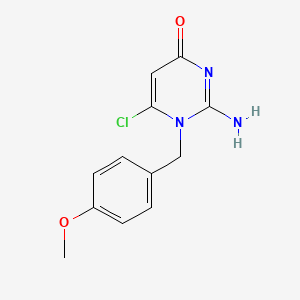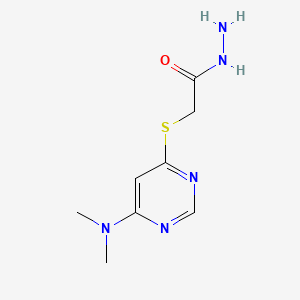
(6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(Dimethylamino)pyrimidin-4-yl)thio)acetohydrazide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Dimethylamino)pyrimidin-4-yl)thio)acetohydrazide typically involves the reaction of 6-(dimethylamino)pyrimidine-4-thiol with acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-(Dimethylamino)pyrimidin-4-yl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((6-(Dimethylamino)pyrimidin-4-yl)thio)acetohydrazide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other bioactive pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((6-(Dimethylamino)pyrimidin-4-yl)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and survival. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylpyrimidine-4-thione: A related compound with similar structural features and biological activities.
4,6-Dimethylpyrimidine-2-thiol: Another pyrimidine derivative with potential pharmacological properties.
Uniqueness
2-((6-(Dimethylamino)pyrimidin-4-yl)thio)acetohydrazide is unique due to its specific substitution pattern and the presence of both dimethylamino and thioacetohydrazide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
95546-89-7 |
|---|---|
Fórmula molecular |
C8H13N5OS |
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
2-[6-(dimethylamino)pyrimidin-4-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C8H13N5OS/c1-13(2)6-3-8(11-5-10-6)15-4-7(14)12-9/h3,5H,4,9H2,1-2H3,(H,12,14) |
Clave InChI |
IDQHYABTIQMMSD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=NC=N1)SCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



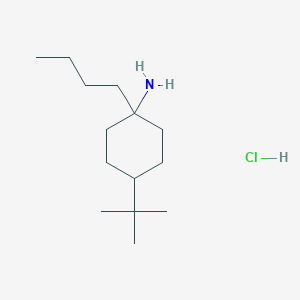
![[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid](/img/structure/B13098299.png)




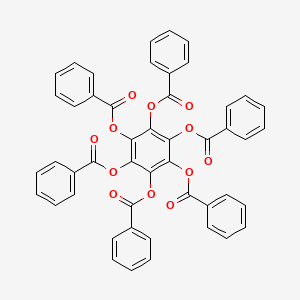
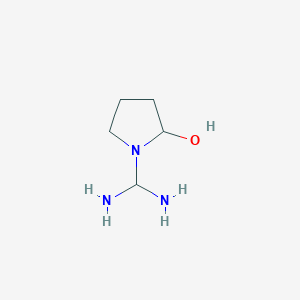

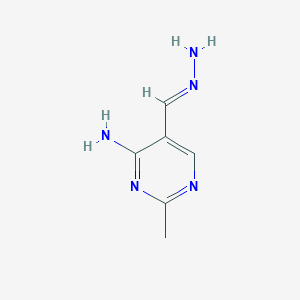
![3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13098356.png)
![6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B13098362.png)
